molecular formula C36H26N2 B1427245 N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine CAS No. 1160294-96-1

N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine

Cat. No.: B1427245
CAS No.: 1160294-96-1
M. Wt: 486.6 g/mol
InChI Key: WPQJQVZDUZXMTO-UHFFFAOYSA-N
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Description

N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine is a useful research compound. Its molecular formula is C36H26N2 and its molecular weight is 486.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1’-biphenyl]-4-amine, also known as 3-[4-(4-Biphenylylamino)phenyl]-9-phenylcarbazole, is the organic light-emitting diode (OLED) structure . This compound is an electron-rich material, which makes it a suitable hole-transport and hole-injection material in OLEDs .

Mode of Action

This compound interacts with its target by improving the hole mobility of the polymer-based hole transport layer . It has a high hole mobility of 5.43 × 10^-5 cm^2 V^-1 s^-1 . This high hole mobility leads to a lower driving voltage of the device, better efficiency, and higher external quantum efficiency (EQE) due to exciplex formation .

Biochemical Pathways

The compound affects the biochemical pathways related to the operation of OLEDs. It contributes to the formation of exciplexes in the emissive layer (EML), which improves the device’s efficiency . It also enhances the device lifetimes when combined with Ir(piq)2(acac) to act as an electron scavenger layer .

Pharmacokinetics

While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in this context, we can discuss the compound’s properties that affect its bioavailability in OLEDs. The compound is a morphologically stable material with a glass transition temperature (Tg) of 125 °C and a decomposition temperature (Td) of 375 °C . These properties ensure its stability and longevity in the device.

Result of Action

The result of the compound’s action is the improved performance of OLEDs. It increases the hole transport mobility, lowers the driving voltage, enhances efficiency, and extends device lifetimes . It also contributes to the production of green, red, and white light in phosphorescent OLEDs (PhOLEDs) due to its large band gap (Eg = 3.1 eV) .

Properties

IUPAC Name

4-phenyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H26N2/c1-3-9-26(10-4-1)27-15-20-30(21-16-27)37-31-22-17-28(18-23-31)29-19-24-36-34(25-29)33-13-7-8-14-35(33)38(36)32-11-5-2-6-12-32/h1-25,37H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQJQVZDUZXMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160294-96-1
Record name 3-[4-(4-Biphenylylamino)phenyl]-9-phenylcarbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine
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N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine
Reactant of Route 3
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N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine
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N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine
Reactant of Route 5
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N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine
Reactant of Route 6
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N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine

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